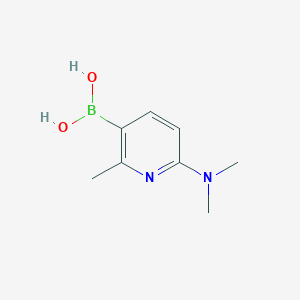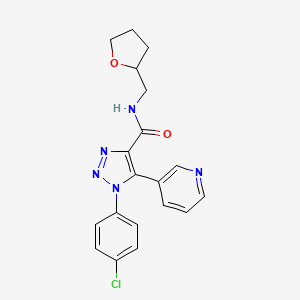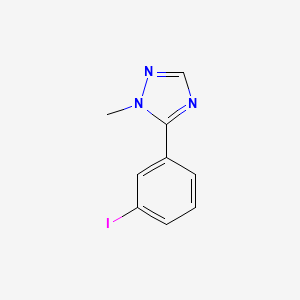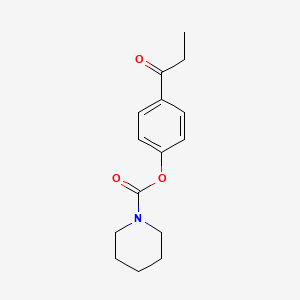
N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide, also known as MPAA, is a synthetic compound that has gained significant interest in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide involves the inhibition of histone deacetylases (HDACs), which are enzymes that play a critical role in gene regulation. By inhibiting HDACs, N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide can alter the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and alteration of gene expression. N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide has also been shown to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide is its ability to selectively target HDACs, making it a valuable tool for studying the role of HDACs in various cellular processes. However, N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide also has some limitations, including its potential toxicity and the need for further optimization of its synthesis and purification methods.
Zukünftige Richtungen
There are several future directions for research on N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide, including the development of more efficient synthesis methods, the optimization of its anti-cancer properties, and the exploration of its potential applications in drug delivery systems. Additionally, further studies are needed to fully elucidate the mechanism of action of N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide and its potential side effects.
Synthesemethoden
The synthesis of N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide involves the reaction of N-methyl-4-piperidone with acryloyl chloride in the presence of triethylamine. The resulting product is then treated with N-methylpiperidine to obtain N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide. This method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in various areas of scientific research, including cancer research, drug delivery systems, and protein labeling. In cancer research, N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide has also been used as a tool for protein labeling, allowing for the visualization and tracking of proteins in live cells.
Eigenschaften
IUPAC Name |
N-methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-4-12(17)14-8-5-13(18)16(3)11-6-9-15(2)10-7-11/h4,11H,1,5-10H2,2-3H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTIRHQAKIKNOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)CCNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(1-methylpiperidin-4-yl)-3-(prop-2-enoylamino)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(2-formyl-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-yl)methyl]carbamate](/img/structure/B2406141.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2406147.png)
carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406151.png)



![N-(6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2406158.png)



![5-(chloromethyl)-1-[2-(2,2,2-trifluoroethoxy)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2406163.png)
![7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2406164.png)